molecular formula C20H22O6 B1239105 Multistatin CAS No. 64937-26-4

Multistatin

Cat. No. B1239105
CAS RN: 64937-26-4
M. Wt: 358.4 g/mol
InChI Key: YPIMMVOHCVOXKT-SHJUBZLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Multistatin is a sesquiterpene lactone.

Scientific Research Applications

1. Clinical Analysis and Anticancer Activities

Multistatin methods have been developed for clinical analysis, particularly in the context of statins, which are used for treating hypercholesterolemia. Recent studies have also explored their extra-lipid effects and anticancer activities. A significant focus has been on developing universal multistatin methods for practical and economical analysis of multiple statins in biological samples. These methods employ techniques like microextraction by packed sorbent and UHPLC-MS/MS for sensitive determination of statins, their interconversion products, and metabolites in biological matrices (Vlčková et al., 2016).

2. Telomerase Inhibition in Cancer Therapy

Telomestatin, a specific form of multistatin, has been studied for its potential as a therapeutic agent in treating multiple myeloma. It acts by intercalating into telomeric sequences, thereby inhibiting telomerase activity. This leads to reduced telomere length and apoptotic cell death in myeloma cells. The study suggests that telomerase could be an important target in multiple myeloma therapy, and telomestatin-like agents may be valuable for further evaluation (Shammas et al., 2004).

3. Multistability in Biological Systems

Multistatin research extends to understanding multistability in biological systems, such as the lactose utilization network in Escherichia coli. This involves studying the capacity of biological systems to achieve multiple internal states in response to external inputs, critical for cell fate determination, cell-cycle oscillations, and epigenetic traits in microbes. The multistability of systems like the lactose utilization network offers insights into sugar uptake and transcriptional regulation (Ozbudak et al., 2004).

4. Role in Alzheimer’s Disease and Neurodegeneration

Multistatin compounds, like bryostatin, are being explored for their potential in treating Alzheimer's disease and other neurodegenerative disorders. These compounds may offer new therapeutic targets and are part of a broader challenge in translational research for developing effective drugs for neurodegeneration (Russo et al., 2015).

5. Understanding Multistage Disease Models

Multistage disease models, such as those used in cancer research, are applied to study the progression of diseases like Alzheimer's. These models reveal the number of steps required before disease manifestation and are particularly relevant in understanding genetically predisposed individuals who may require fewer steps. This approach aids in unraveling steps in disease pathogenesis, benefiting the development of intervention strategies (Licher et al., 2019).

properties

CAS RN

64937-26-4

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(3aS,5S,5aS,8aR,9S,9aS)-5,8a-dimethyl-1-methylidene-2,4,8-trioxo-5,5a,9,9a-tetrahydro-3aH-azuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H22O6/c1-6-9(2)18(23)26-17-14-11(4)19(24)25-16(14)15(22)10(3)12-7-8-13(21)20(12,17)5/h6-8,10,12,14,16-17H,4H2,1-3,5H3/b9-6+/t10-,12-,14+,16-,17-,20-/m0/s1

InChI Key

YPIMMVOHCVOXKT-SHJUBZLESA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@H](C(=O)[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)OC(=O)C2=C

SMILES

CC=C(C)C(=O)OC1C2C(C(=O)C(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(=O)C(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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